2,4,6-Triisocyanato-1,3,5-triazine
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Overview
Description
2,4,6-Triisocyanato-1,3,5-triazine is a chemical compound with the molecular formula C6H3N6O3. It belongs to the class of triazine compounds, which are characterized by a six-membered ring containing three nitrogen atoms. This compound is known for its reactivity and versatility in various chemical processes, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Triisocyanato-1,3,5-triazine typically involves the reaction of cyanuric chloride with isocyanates. The process begins with the chlorination of cyanuric acid to form cyanuric chloride. This intermediate is then reacted with isocyanates under controlled conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced reactors and purification techniques is common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Triisocyanato-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate groups can be substituted with other nucleophiles such as amines, alcohols, and thiols.
Condensation Reactions: It can react with compounds containing active hydrogen atoms to form urea, urethane, and thiourea derivatives.
Common Reagents and Conditions:
Amines: React with isocyanate groups to form urea derivatives.
Alcohols: React to form urethane derivatives.
Thiols: React to form thiourea derivatives.
Major Products Formed:
Urea Derivatives: Formed from reactions with amines.
Urethane Derivatives: Formed from reactions with alcohols.
Thiourea Derivatives: Formed from reactions with thiols.
Scientific Research Applications
2,4,6-Triisocyanato-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers, coatings, and adhesives
Mechanism of Action
The mechanism of action of 2,4,6-Triisocyanato-1,3,5-triazine involves its reactivity with nucleophiles. The isocyanate groups readily react with compounds containing active hydrogen atoms, leading to the formation of stable derivatives. This reactivity is harnessed in various applications, including the modification of biomolecules and the synthesis of polymers .
Comparison with Similar Compounds
2,4,6-Triamino-1,3,5-triazine (Melamine): Known for its use in the production of melamine resins.
2,4,6-Tricyano-1,3,5-triazine: Used as a precursor for the synthesis of carbon nitrides.
2,4,6-Triallyloxy-1,3,5-triazine: Employed in the production of cross-linked polymers .
Uniqueness: 2,4,6-Triisocyanato-1,3,5-triazine is unique due to its high reactivity and versatility in forming various derivatives. Its ability to undergo multiple types of reactions makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
120718-04-9 |
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Molecular Formula |
C6N6O3 |
Molecular Weight |
204.10 g/mol |
IUPAC Name |
2,4,6-triisocyanato-1,3,5-triazine |
InChI |
InChI=1S/C6N6O3/c13-1-7-4-10-5(8-2-14)12-6(11-4)9-3-15 |
InChI Key |
RCWAXOBJPCOVTG-UHFFFAOYSA-N |
Canonical SMILES |
C(=NC1=NC(=NC(=N1)N=C=O)N=C=O)=O |
Origin of Product |
United States |
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